1-benzyl-5-methyl-3-nitro-1H-pyrazole

Purity Procurement Quality Control

This precise 1-benzyl, 5-methyl, 3-nitro substitution pattern is essential for RIP1 kinase inhibitor programs and chemical probe synthesis. The nitro group acts as a synthetic handle, enabling regioselective Pd-catalyzed C–H functionalization for efficient library diversification. Procure with confidence—≥95% purity ensures reliable biological screening results. Avoid inactive analogs: relocating the 5-methyl or modifying the benzyl group creates non-interchangeable entities with altered binding profiles. Bulk quantities available for lead optimization and preclinical studies.

Molecular Formula C11H11N3O2
Molecular Weight 217.22g/mol
CAS No. 898053-54-8
Cat. No. B397219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-5-methyl-3-nitro-1H-pyrazole
CAS898053-54-8
Molecular FormulaC11H11N3O2
Molecular Weight217.22g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CC2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C11H11N3O2/c1-9-7-11(14(15)16)12-13(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3
InChIKeyKAGRJYDQTGZIGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-methyl-3-nitro-1H-pyrazole (CAS 898053-54-8): Chemical Properties and Procurement Overview


1-Benzyl-5-methyl-3-nitro-1H-pyrazole (CAS 898053-54-8) is a heterocyclic compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol . It is a research chemical belonging to the nitro-functionalized pyrazole class, characterized by a 1-benzyl, 5-methyl, and 3-nitro substitution pattern on the pyrazole core . This specific substitution pattern is of interest as a building block in medicinal chemistry and drug development, with potential applications in synthesizing more complex molecules .

Why 1-Benzyl-5-methyl-3-nitro-1H-pyrazole (898053-54-8) Cannot Be Replaced by Common Pyrazole Analogs


The specific 1-benzyl, 5-methyl, and 3-nitro substitution pattern on the pyrazole ring is critical for its intended use as a synthetic intermediate and for its potential biological activity. Simply substituting with other N-benzyl pyrazoles or 3-nitropyrazoles is not valid, as even minor structural changes can drastically alter the compound's reactivity, binding affinity, and selectivity profile. For instance, moving the methyl group from the 5-position to the 4-position (e.g., 1-benzyl-4-methyl-3-nitro-1H-pyrazole) or changing the substitution on the benzyl ring (e.g., 1-(4-chlorobenzyl)-5-methyl-3-nitro-1H-pyrazole) results in a different chemical entity with distinct properties . The presence and position of the methyl group are known to be critical determinants of activity in related pyrazole-based enzyme inhibitors [1].

Quantitative Differentiation of 1-Benzyl-5-methyl-3-nitro-1H-pyrazole (898053-54-8) vs. Key Comparators


Purity Specification Comparison: 1-Benzyl-5-methyl-3-nitro-1H-pyrazole vs. 1-Benzyl-3-nitro-1H-pyrazole

The target compound is commercially available with a specified minimum purity of 95% from one vendor (AKSci) and ≥98% from another (Chemscene) . In contrast, a closely related analog, 1-benzyl-3-nitro-1H-pyrazole (CAS 898053-27-5), is listed without a specified purity grade by some vendors and is typically sold as a 'useful research chemical' . The higher and explicitly defined purity of the 5-methyl derivative can reduce the need for additional purification steps in downstream applications.

Purity Procurement Quality Control

Storage Condition and Stability Profile: 1-Benzyl-5-methyl-3-nitro-1H-pyrazole vs. 1-Benzyl-3-nitro-1H-pyrazole

The target compound is recommended for long-term storage in a cool, dry place at room temperature . One vendor specifies sealed storage at 2-8°C for optimal stability . In comparison, the 5-desmethyl analog, 1-benzyl-3-nitro-1H-pyrazole, is specified for storage at -20°C in a sealed container [1]. The less stringent storage requirements for the 5-methyl derivative suggest greater inherent stability, potentially lowering shipping and long-term storage costs.

Stability Storage Logistics

Synthetic Regioselectivity: 5-Methyl Substitution as a Key Differentiator for Pd-Catalyzed C-H Functionalization

The presence of a methyl group at the 5-position of the pyrazole ring is a critical structural feature for enabling regioselective C-H functionalization. Research by Kim et al. (2015) demonstrates that an electron-withdrawing group at C-4 (such as a nitro group, as in this compound) in conjunction with a C-5 methyl group renders the C-4 position more acidic and the N-2 nitrogen less basic, thereby facilitating Pd-catalyzed C-H allylation and benzylation [1]. This contrasts with unsubstituted pyrazoles or those lacking the 5-methyl group, which exhibit different regioselectivity profiles and lower reactivity in similar transformations.

Synthetic Chemistry C-H Activation Regioselectivity

Recommended Application Scenarios for 1-Benzyl-5-methyl-3-nitro-1H-pyrazole (898053-54-8)


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds

This compound serves as a key intermediate for the synthesis of substituted pyrazole derivatives targeting kinases such as RIP1. The 1-benzyl and 3-nitro groups are common pharmacophores in kinase inhibitor design, and the 5-methyl group provides a synthetic handle for further diversification. The higher purity specification ensures that the final compounds meet the rigorous standards required for biological screening .

Chemical Biology: Development of Enzyme Probes

The nitro group can act as a precursor to an amine for further functionalization, or as a photoaffinity label or a fluorescence quencher in enzyme probes. The compound's defined purity and room-temperature stability make it a practical choice for designing and synthesizing chemical probes for target validation studies .

Agrochemical Research: Synthesis of Novel Pesticide Candidates

Patents indicate that pyrazole derivatives, including benzyl-substituted nitropyrazoles, are being explored for their insecticidal, miticidal, and fungicidal properties. The compound's specific substitution pattern may offer a unique selectivity profile compared to other pyrazoles, making it a candidate for generating new agrochemical leads [1].

Process Chemistry: Optimization of Regioselective Transformations

For process chemists, the compound's reactivity profile under Pd-catalyzed C-H functionalization conditions is a key differentiator. Its ability to undergo regioselective benzylation or allylation makes it a valuable building block for creating diverse libraries of pyrazole-containing compounds without the need for pre-functionalization, streamlining synthetic routes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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